molecular formula C10H8F2N4 B2638301 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320145-61-5

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine

Katalognummer: B2638301
CAS-Nummer: 2320145-61-5
Molekulargewicht: 222.199
InChI-Schlüssel: TXLSLTUOCFOOJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. This compound is a pyrido[3,4-d]pyrimidine derivative and has been reported to exhibit promising biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

The compound 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine serves as a precursor or a key intermediate in the synthesis of a wide range of heterocyclic compounds. Research has demonstrated the utility of related pyrido[3,4-d]pyrimidine derivatives in synthesizing novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, showcasing their potential in generating compounds with mild antimicrobial activities (Gomha et al., 2018). These syntheses are facilitated by reactions with hydrazonoyl halides, underlining the versatility of pyrido[3,4-d]pyrimidine scaffolds in heterocyclic chemistry.

Antimicrobial and Anticancer Activities

Pyrido[3,4-d]pyrimidine derivatives have shown promising results in antimicrobial and anticancer screenings. For instance, novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine exhibited pronounced antimicrobial properties, with certain compounds demonstrating significant activity. The structural modifications, especially the inclusion of a 3,5-dimethyl-1H-pyrazol-1-yl moiety, were found critical for the manifestation of this activity (Sirakanyan et al., 2021). Additionally, the synthesis of new pyrido[2,3-d]pyrimidine derivatives has been explored for their potential anticancer agents, indicating a broad spectrum of activity across different cancer cell lines (Wei & Malhotra, 2012).

Anticonvulsant and Antidepressant Properties

Further research into pyrido[2,3-d]pyrimidine derivatives has identified compounds with significant anticonvulsant and antidepressant activities. A study on pyrido[2,3-d]pyrimidine derivatives designed as potential anticonvulsants and antidepressants found that certain derivatives exhibited greater efficacy than reference drugs in animal models, highlighting the therapeutic potential of these compounds (Zhang et al., 2016).

Multicomponent Synthesis and Green Chemistry

The synthesis of pyrido[2,3-d]pyrimidine scaffolds through multicomponent approaches aligns with the principles of green chemistry, offering efficient, sustainable methods for constructing biologically relevant moieties. This approach has been highlighted for its promise in generating pyrido[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties (Chaudhary, 2021).

Zukünftige Richtungen

: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : Reddy, M. R., et al. (2020). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3

Wirkmechanismus

Target of Action

The primary target of the compound 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Action Environment

It’s worth noting that the compound’s lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The cellular effects of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine are not well-studied. Related pyrazolo[3,4-d]pyrimidine compounds have shown to inhibit the growth of various cell lines . They exert their effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that pyridopyrimidines can inhibit protein kinases by competing with ATP for the active site . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis within cells .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Pyridopyrimidines are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4/c11-10(12)4-16(5-10)9-7-1-2-13-3-8(7)14-6-15-9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSLTUOCFOOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CN=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.